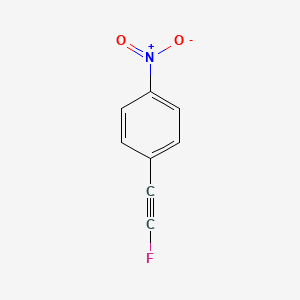
1-(Fluoroethynyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoroethynyl)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethynyl group and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoroethynyl)-4-nitrobenzene typically involves the introduction of a fluoroethynyl group to a nitrobenzene derivative. One common method includes the reaction of 4-nitrobenzene with a fluoroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Fluoroethynyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Addition: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products Formed:
Reduction: 1-(Ethynyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Addition: Substituted alkenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Fluoroethynyl)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(Fluoroethynyl)-4-nitrobenzene involves its interaction with specific molecular targets. The fluoroethynyl group can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Ethynyl)-4-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(Fluoroethynyl)-2-nitrobenzene: Positional isomer with different chemical behavior due to the position of the nitro group.
1-(Fluoroethynyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different biological activity.
Uniqueness: 1-(Fluoroethynyl)-4-nitrobenzene is unique due to the presence of both a fluoroethynyl and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
919791-00-7 |
|---|---|
Molekularformel |
C8H4FNO2 |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
1-(2-fluoroethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
InChI-Schlüssel |
QOZRPXNJAQQDMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CF)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
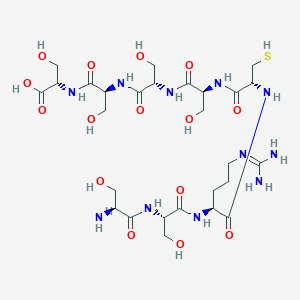
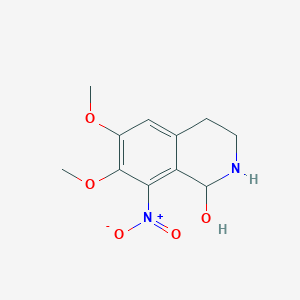
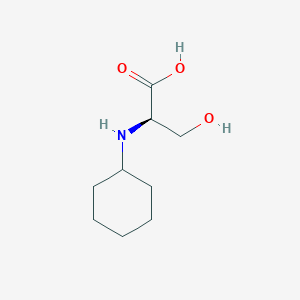
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
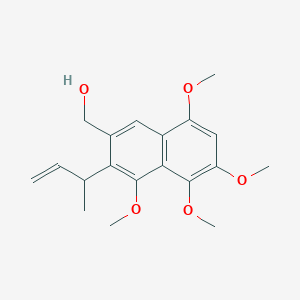
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
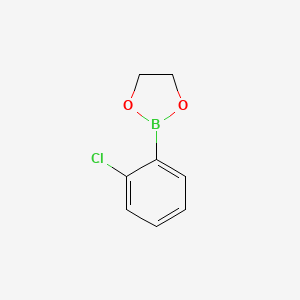
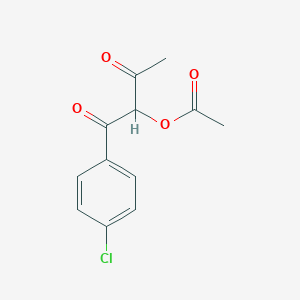
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
